molecular formula C15H22ClNO B164079 2-Piperidino butyrophenone hydrochloride CAS No. 92728-82-0

2-Piperidino butyrophenone hydrochloride

Cat. No. B164079
CAS RN: 92728-82-0
M. Wt: 267.79 g/mol
InChI Key: HYZFKNOVDJAUNY-UHFFFAOYSA-N
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Description

2-Piperidino butyrophenone hydrochloride is a chemical compound . It is also known as a chemical compound and has a molecular formula of C15H22ClNO .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The 2-Piperidino butyrophenone molecule contains a total of 39 bond(s) There are 18 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aromatic) and 1 tertiary amine(s) (aliphatic) .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

2-Piperidino butyrophenone hydrochloride has a molecular formula of C15H22ClNO . Its average mass is 267.794 Da and its monoisotopic mass is 267.138977 Da .

Scientific Research Applications

Mammotropic Effects

Butyrophenones, including 2-Piperidino butyrophenone hydrochloride, have been recognized for their mammotropic activity. This effect has been observed as a possible side effect at unusually high clinical dose levels. The relationship between the chemical structure of these compounds and their pharmacological properties, including chlorpromazine-like attributes, has been a subject of research (Sulman, 1970).

Conformational Constraints and Receptor Affinity

Research has explored butyrophenones with specific conformations and their affinity for dopamine and serotonin receptors, indicating potential applications as antipsychotic agents. The pharmacological profiles of these compounds, including their potential to induce extrapyramidal side effects, have been thoroughly evaluated in various studies (Raviña et al., 1999), (Raviña et al., 2000).

Antifungal Applications

A novel thiol-blocking conjugated styryl ketone derivative of butyrophenone, NC1175, has shown significant antifungal activity against a range of pathogenic fungi. This compound's mechanism of action includes the inhibition of the proton-translocating ATPase in various fungal species (Manavathu et al., 1999).

Synthesis and Characterization

Significant research has been devoted to the synthesis and characterization of butyrophenone derivatives. These studies have provided insights into the structural requirements for activity and the development of efficient synthetic routes (Sasajima et al., 1978), (Ovonramwen et al., 2019).

Other Potential Therapeutic Uses

Further research has explored the potential of butyrophenone derivatives in other therapeutic areas, such as their roles in modulating cardiac output and their anti-emetic properties (Woerkens et al., 1990), (Janssen & Niemegeers, 1961).

properties

IUPAC Name

1-phenyl-2-piperidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-14(16-11-7-4-8-12-16)15(17)13-9-5-3-6-10-13;/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZFKNOVDJAUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501344529
Record name 2-Piperidino butyrophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidino butyrophenone hydrochloride

CAS RN

92728-82-0
Record name 2-Piperidino butyrophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092728820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Piperidino butyrophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501344529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PIPERIDINO BUTYROPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1S13BQN85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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